1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl esters, which are synthesized through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl groups introduced into organic compounds under controlled conditions .
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the piperidine ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate include other piperidine derivatives with varying substituents. For example:
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
tert-Butyl- (+)- (1R,2S,3S,6R,7S,4’S)-6-benzyloxy: Another related compound with different substituents on the ring structure.
Properties
CAS No. |
152230-79-0 |
---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
DSCVRGCAXJUTEM-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O |
Origin of Product |
United States |
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